Lipophilicity Profile: LogP Comparison with Methyl, Ethyl, and Isopropyl Analogs
The compound exhibits a significantly higher predicted octanol-water partition coefficient (LogP) compared to its 6-methyl, 6-ethyl, and 6-isopropyl analogs, underscoring its enhanced lipophilicity and potential for improved membrane permeability . This quantitative difference is critical for medicinal chemists optimizing ADME properties.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.11 |
| Comparator Or Baseline | 5-Chloro-6-methylpyrimidin-4-amine (LogP = 1.20) , 5-Chloro-6-ethylpyrimidin-4-amine (LogP = 1.20) , 6-Chloro-5-isopropylpyrimidin-4-amine (LogP = 2.42) |
| Quantified Difference | Increases lipophilicity by 2.6-fold (ΔLogP ≈ 1.9) over the methyl analog and 1.3-fold (ΔLogP ≈ 0.69) over the isopropyl analog. |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module predicted values |
Why This Matters
This data allows a scientist to quantitatively predict and select the compound based on its required lipophilicity for a given biological target or permeability requirement.
